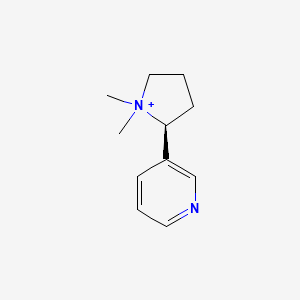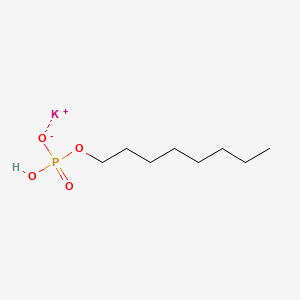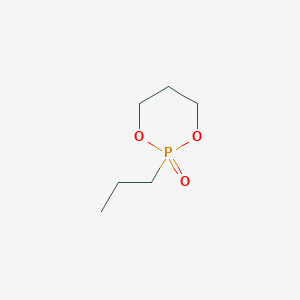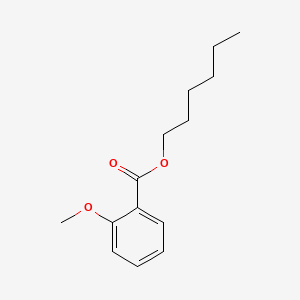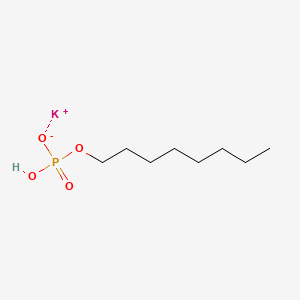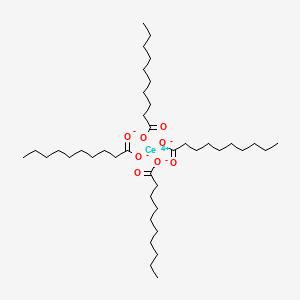
Cerium(4+) decanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cerium(4+) decanoate is a chemical compound consisting of cerium in its +4 oxidation state and decanoate, a ten-carbon fatty acid Cerium is a rare earth element, and its compounds are known for their unique catalytic and redox properties
Preparation Methods
Synthetic Routes and Reaction Conditions: Cerium(4+) decanoate can be synthesized through the reaction of cerium(IV) salts with decanoic acid. One common method involves dissolving cerium(IV) ammonium nitrate in water and then adding decanoic acid under controlled conditions. The reaction mixture is stirred and heated to facilitate the formation of this compound. The product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve larger-scale reactions using similar principles. The process typically includes the use of high-purity cerium(IV) salts and decanoic acid, with careful control of reaction parameters such as temperature, pH, and concentration to ensure high yield and purity of the final product. The industrial process may also incorporate continuous flow reactors and automated systems for efficient production.
Chemical Reactions Analysis
Types of Reactions: Cerium(4+) decanoate undergoes various chemical reactions, including:
Oxidation: Cerium(IV) is a strong oxidizing agent and can oxidize organic and inorganic substrates.
Reduction: Cerium(IV) can be reduced to cerium(III) under certain conditions.
Substitution: The decanoate ligand can be substituted with other ligands in coordination chemistry.
Common Reagents and Conditions:
Oxidation Reactions: Common reagents include hydrogen peroxide and organic peroxides. Reactions are typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction Reactions: Reducing agents such as sodium borohydride or hydrazine can be used. These reactions are often conducted in aqueous or alcoholic solutions.
Substitution Reactions: Ligand exchange reactions can be performed using various ligands such as phosphates, nitrates, or other carboxylates. These reactions may require specific solvents and temperatures.
Major Products Formed:
Oxidation Products: Depending on the substrate, oxidation can yield products such as alcohols, ketones, or carboxylic acids.
Reduction Products: Reduction typically results in the formation of cerium(III) compounds.
Substitution Products: Substitution reactions yield new cerium complexes with different ligands.
Scientific Research Applications
Cerium(4+) decanoate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in oxidation reactions. Its strong oxidizing properties make it valuable for various chemical transformations.
Biology: this compound is studied for its potential antioxidant properties and its ability to scavenge free radicals. It is also explored for its role in cellular signaling and redox biology.
Medicine: Research is ongoing into the use of this compound in drug delivery systems and as a therapeutic agent for diseases involving oxidative stress.
Industry: In industrial applications, this compound is used in the production of advanced materials, coatings, and as a component in catalytic converters for automotive exhaust systems.
Mechanism of Action
The mechanism of action of cerium(4+) decanoate involves its redox properties. Cerium(IV) can undergo reversible redox cycling between the +4 and +3 oxidation states. This redox cycling allows this compound to act as an antioxidant by scavenging reactive oxygen species (ROS) and reducing oxidative stress in biological systems. The decanoate ligand may also play a role in modulating the solubility and bioavailability of the compound.
Comparison with Similar Compounds
Cerium(IV) oxide (CeO2): Known for its catalytic and oxygen storage properties, widely used in catalysis and fuel cells.
Cerium(IV) sulfate (Ce(SO4)2): Used in analytical chemistry and as an oxidizing agent.
Cerium(IV) ammonium nitrate (NH4)2[Ce(NO3)6]: Commonly used as an oxidizing agent in organic synthesis.
Uniqueness of Cerium(4+) Decanoate: this compound is unique due to the presence of the decanoate ligand, which imparts specific solubility and reactivity characteristics. The combination of cerium’s redox properties with the organic decanoate ligand makes it a versatile compound for various applications, particularly in fields requiring both catalytic and antioxidant properties.
Properties
CAS No. |
94232-53-8 |
|---|---|
Molecular Formula |
C40H76CeO8 |
Molecular Weight |
825.1 g/mol |
IUPAC Name |
cerium(4+);decanoate |
InChI |
InChI=1S/4C10H20O2.Ce/c4*1-2-3-4-5-6-7-8-9-10(11)12;/h4*2-9H2,1H3,(H,11,12);/q;;;;+4/p-4 |
InChI Key |
BKMAAXQYLJDFGD-UHFFFAOYSA-J |
Canonical SMILES |
CCCCCCCCCC(=O)[O-].CCCCCCCCCC(=O)[O-].CCCCCCCCCC(=O)[O-].CCCCCCCCCC(=O)[O-].[Ce+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



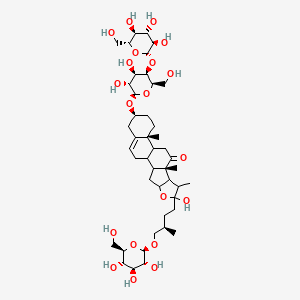

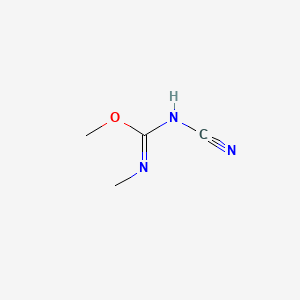
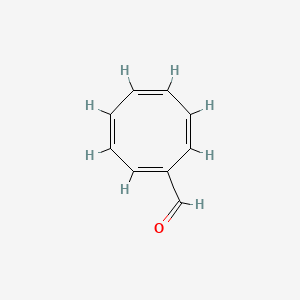
![[(E)-hex-3-enyl] (Z)-hex-2-enoate](/img/structure/B12654623.png)
